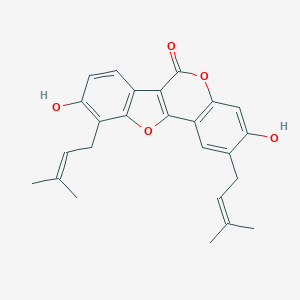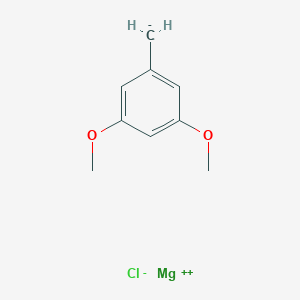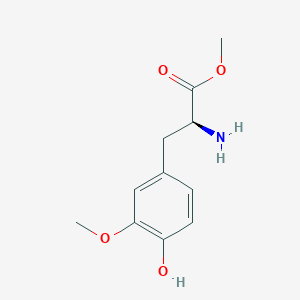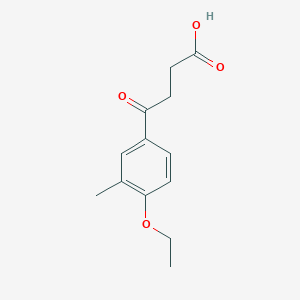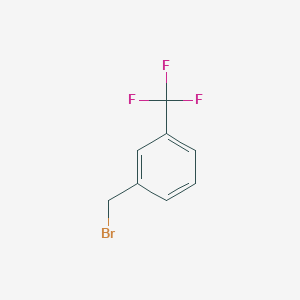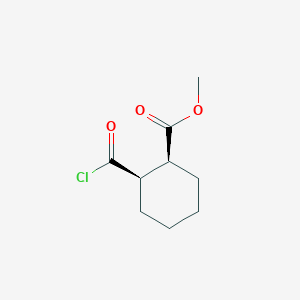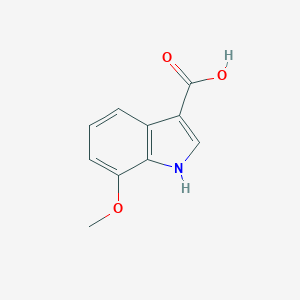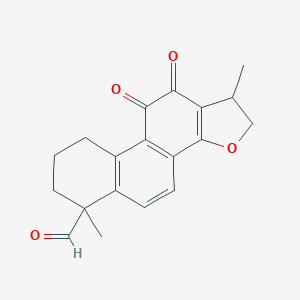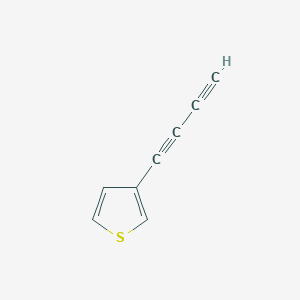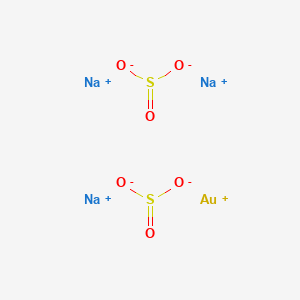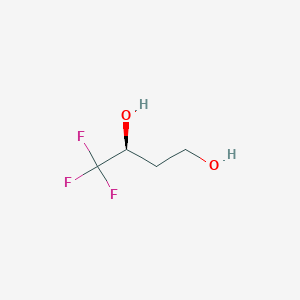
(S)-4,4,4-三氟丁烷-1,3-二醇
描述
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number or IUPAC name. It may also include information about its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.科学研究应用
有机催化合成
通过有机催化不对称直接醛缩反应,成功实现了2-取代的4,4,4-三氟丁烷-1,3-二醇的直接对映选择性合成。该过程涉及从半缩醛中原位生成易挥发且不稳定的三氟乙醛,随后进行还原过程。该方法提供了中等至良好的产率,具有低顺反选择性和优异的对映选择性,表明其在为进一步化学合成创造对映富集化合物方面的实用性 (Funabiki et al., 2015)。
发光材料
已经探索了(S)-4,4,4-三氟丁烷-1,3-二醇衍生物的发光性能,特别是在光子材料的开发中。例如,含有β-二酮配体的铕(III)配合物,包含这种基团,表现出明亮的红色发光。这些材料已经掺杂到聚合物中形成发光薄膜和纳米线,由于其高发光量子产率和稳定性,显示出在光子应用中的潜力 (Biju et al., 2014)。
氟代吡唑衍生物
该化合物还被用于氟代吡唑衍生物的区域选择性合成。这项研究突出了它在创造具有潜在应用于材料科学和有机合成中间体的新型有机框架中的作用 (Song & Zhu, 2001)。
光谱荧光探针
此外,(S)-4,4,4-三氟丁烷-1,3-二醇的衍生物已被研究作为光谱荧光探针,用于实时监测阳离子光聚合反应。这些探针在监测聚合过程中提供了优势,为了解聚合物形成的动力学和机理提供了见解 (Ortyl et al., 2014)。
亲核加成反应
该化合物还在亲核加成反应中发挥作用,例如通过钠乙炔的亲核加成合成含有CF3和芳酰甲基基团的三级1,4-炔二醇。这展示了它在合成有机化学中的多功能性,用于将氟代基团引入复杂分子中 (Usachev, 2011)。
安全和危害
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
未来方向
This involves predicting or proposing future research directions. It could include potential applications, modifications, or related compounds to synthesize.
属性
IUPAC Name |
(3S)-4,4,4-trifluorobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282619 | |
| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4,4-Trifluorobutane-1,3-diol | |
CAS RN |
135154-88-0 | |
| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135154-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

